molecular formula C26H23NO2 B14354065 3,5-Hexadiyn-2-ol, 6,6'-(iminodi-4,1-phenylene)bis[2-methyl- CAS No. 91511-85-2

3,5-Hexadiyn-2-ol, 6,6'-(iminodi-4,1-phenylene)bis[2-methyl-

Cat. No.: B14354065
CAS No.: 91511-85-2
M. Wt: 381.5 g/mol
InChI Key: LWVPGLKBYYHEPT-UHFFFAOYSA-N
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Description

3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as alkynes and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- typically involves multi-step organic reactions. One common approach is the coupling of 3,5-Hexadiyn-2-ol with 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene groups can interact with aromatic systems, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    3,5-Hexadiyn-2-ol: A simpler compound with similar alkyne functionality.

    6,6’-(Iminodi-4,1-phenylene)bis[2-methyl-]: A related compound with similar phenylene groups.

Uniqueness

3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is unique due to its combination of alkyne and phenylene groups, which confer distinct chemical and physical properties.

Properties

91511-85-2

Molecular Formula

C26H23NO2

Molecular Weight

381.5 g/mol

IUPAC Name

6-[4-[4-(5-hydroxy-5-methylhexa-1,3-diynyl)anilino]phenyl]-2-methylhexa-3,5-diyn-2-ol

InChI

InChI=1S/C26H23NO2/c1-25(2,28)19-7-5-9-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)10-6-8-20-26(3,4)29/h11-18,27-29H,1-4H3

InChI Key

LWVPGLKBYYHEPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#CC#CC(C)(C)O)O

Origin of Product

United States

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